
1-(Diethoxyphosphoryl)heptyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethoxyphosphoryl)heptyl acetate is an organophosphorus compound with the molecular formula C13H27O5P. It is characterized by the presence of a phosphoryl group (P=O) bonded to a heptyl chain and an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphoryl)heptyl acetate typically involves the reaction of heptyl alcohol with diethyl phosphite in the presence of an acid catalyst. The reaction proceeds through the formation of a phosphorylated intermediate, which is then acetylated to yield the final product. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diethoxyphosphoryl)heptyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, phosphine oxides, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(Diethoxyphosphoryl)heptyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate phosphoryl transfer reactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(Diethoxyphosphoryl)heptyl acetate exerts its effects involves the interaction of the phosphoryl group with nucleophilic sites in target molecules. This interaction can lead to the formation of stable phosphorylated intermediates, which play a crucial role in various biochemical and chemical processes. The molecular targets include enzymes and other proteins that participate in phosphoryl transfer reactions .
Comparación Con Compuestos Similares
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
- Diethyl phosphite
Comparison: 1-(Diethoxyphosphoryl)heptyl acetate is unique due to its specific heptyl chain and acetate group, which confer distinct chemical properties compared to other organophosphorus compounds. For instance, triethyl phosphonoacetate is primarily used in the Horner-Wadsworth-Emmons reaction, while diethyl benzylphosphonate is studied for its antimicrobial properties .
Propiedades
Número CAS |
3449-94-3 |
|---|---|
Fórmula molecular |
C13H27O5P |
Peso molecular |
294.32 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylheptyl acetate |
InChI |
InChI=1S/C13H27O5P/c1-5-8-9-10-11-13(18-12(4)14)19(15,16-6-2)17-7-3/h13H,5-11H2,1-4H3 |
Clave InChI |
CAKNEATXKDPGPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(OC(=O)C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)
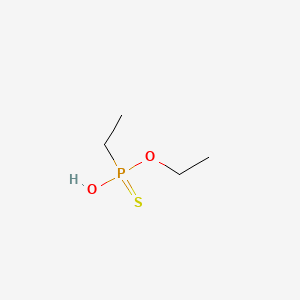
![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)
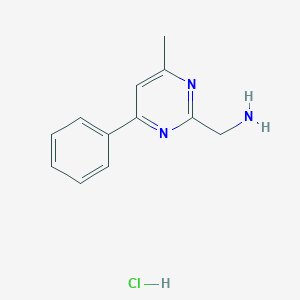
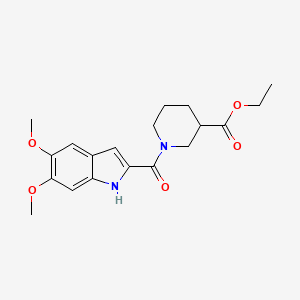
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
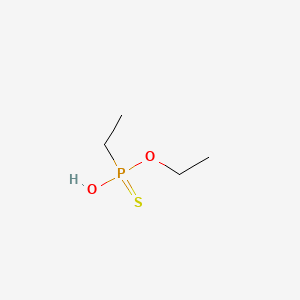
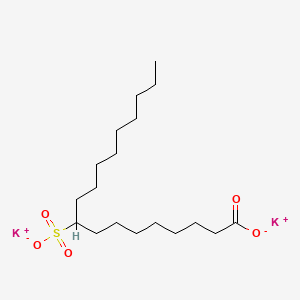
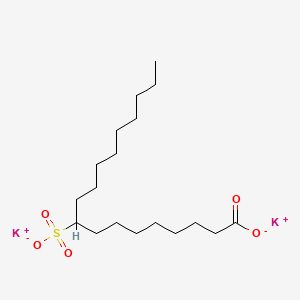
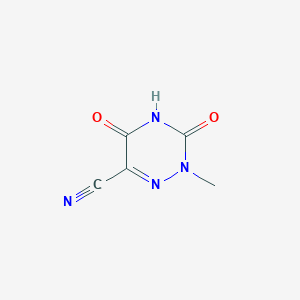
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

